4-(Pyrrolidin-3-yloxy)benzamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyrrolidin-3-yloxy)benzamide hydrochloride is a chemical compound that features a pyrrolidine ring attached to a benzamide moiety via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-3-yloxy)benzamide hydrochloride typically involves the reaction of 4-hydroxybenzamide with 3-chloropyrrolidine in the presence of a base to form the ether linkage. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to 80°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-3-yloxy)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidinone derivatives.
Reduction: The benzamide moiety can be reduced to form benzylamine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Pyrrolidinone derivatives
Reduction: Benzylamine derivatives
Substitution: Various substituted pyrrolidine and benzamide derivatives
Scientific Research Applications
4-(Pyrrolidin-3-yloxy)benzamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-3-yloxy)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity due to its three-dimensional structure, while the benzamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.
Benzamide: A compound with a benzene ring attached to an amide group, used in medicinal chemistry.
Pyrrolidinone: An oxidized form of pyrrolidine, known for its biological activity.
Uniqueness
4-(Pyrrolidin-3-yloxy)benzamide hydrochloride is unique due to the combination of the pyrrolidine ring and benzamide moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in different fields of research and industry.
Properties
Molecular Formula |
C11H15ClN2O2 |
---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
4-pyrrolidin-3-yloxybenzamide;hydrochloride |
InChI |
InChI=1S/C11H14N2O2.ClH/c12-11(14)8-1-3-9(4-2-8)15-10-5-6-13-7-10;/h1-4,10,13H,5-7H2,(H2,12,14);1H |
InChI Key |
DZSNRSGGBHGXLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)C(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.